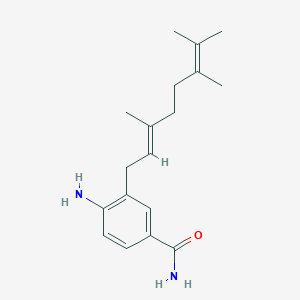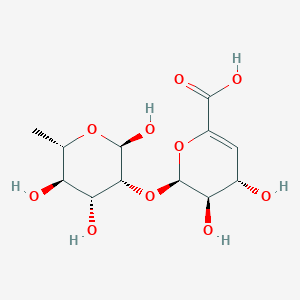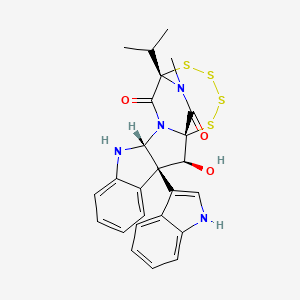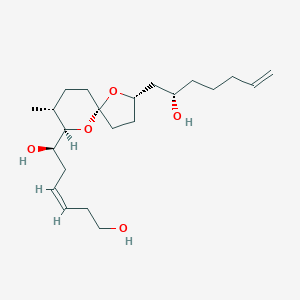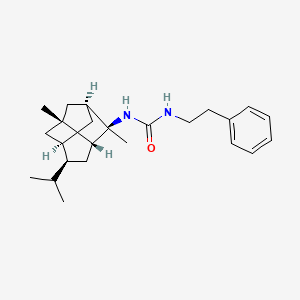![molecular formula C21H28N2O3 B1249509 Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)
Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol is an aromatic ether.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
The compound has been synthesized using specific techniques, optimizing parameters such as raw material ratio, reaction time, and temperature. For instance, the reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under controlled conditions yielded the product with high efficiency (Wang Jin-peng, 2013).
Electrochemistry Studies
Research into the electrochemical properties of derivatives of this compound, particularly those involving ethanol and other solvents, has been conducted. These studies help in understanding the behavior of the compound under various chemical environments (J. Caram et al., 1994).
Pharmacological Research
Development of Medicinal Compounds
The compound has been used in the synthesis of various pharmacologically active agents. This includes its use as an intermediate in the creation of compounds with potential applications in medicine, such as PPARpan agonists (Jiasheng Guo et al., 2006).
Analgesic Properties Research
Studies have investigated the analgesic activity of derivatives of this compound in experimental animals. These studies contribute to the understanding of its potential therapeutic applications (H. Nakamura et al., 1979).
Agricultural and Industrial Applications
Agricultural Waste Biomass Utilization
Research has explored the use of this compound in converting agricultural waste biomass into high-value products. These findings have implications for food preservation, pharmaceuticals, and the cosmetic industry (F. León et al., 2014).
Extraction Techniques in Environmental Science
The compound has been used in environmental science research, particularly in the extraction of nonylphenol polyethoxy carboxylates from sludges using subcritical water/ethanol methods (J. Field et al., 1999).
Propiedades
Nombre del producto |
Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]- |
|---|---|
Fórmula molecular |
C21H28N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2 |
Clave InChI |
SHDFUNGIHDOLQM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Sinónimos |
2-(2-(4-(3-phenoxybenzyl)piperazin-1-yl)ethoxy)ethanol ZK 756326 ZK-756326 ZK756326 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




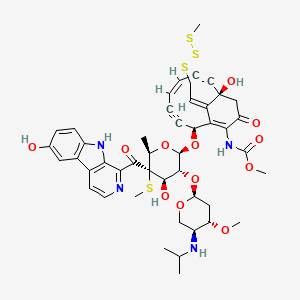
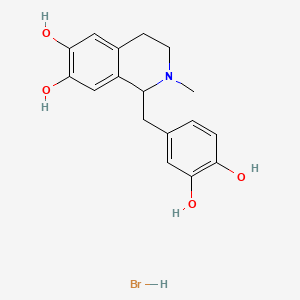

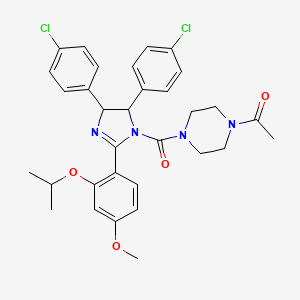
![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B1249435.png)
